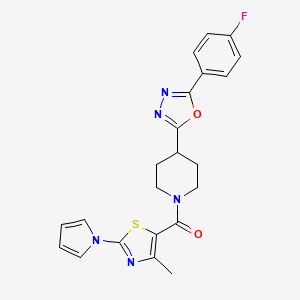

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

This compound features a hybrid structure combining a piperidine-linked 1,3,4-oxadiazole moiety substituted with a 4-fluorophenyl group and a 4-methylthiazole ring bearing a 1H-pyrrol-1-yl substituent, connected via a methanone bridge. The 1,3,4-oxadiazole group is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the thiazole-pyrrole combination may contribute to π-π stacking interactions in biological targets . The fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving bioavailability and target binding affinity.

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-14-18(31-22(24-14)28-10-2-3-11-28)21(29)27-12-8-16(9-13-27)20-26-25-19(30-20)15-4-6-17(23)7-5-15/h2-7,10-11,16H,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFELZXVPQZAHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.

1. Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{20}F_{N}_{5}O_{2}S with a molecular weight of approximately 338.34 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a thiazole group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN5O2S |

| Molecular Weight | 338.34 g/mol |

| IUPAC Name | (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone |

2.1 Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. A study showed that similar compounds exhibited IC50 values ranging from 8.52 μM to 21.57 μM against MCF-7 breast cancer cells, outperforming standard drugs like doxorubicin .

2.2 Antimicrobial Activity

The compound's thiazole component is also associated with antimicrobial activity. Research has shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In particular, certain derivatives demonstrated zones of inhibition (ZOI) comparable to ciprofloxacin, indicating moderate antibacterial effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

3.1 Interaction with Biological Targets

The oxadiazole and thiazole rings can interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and improve binding affinity to these targets.

3.2 Structure–Activity Relationship (SAR)

Studies on SAR have revealed that modifications on the phenyl and thiazole rings significantly influence biological activity. For example, electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cells . The presence of specific functional groups can also alter the pharmacokinetics and bioavailability of the compound.

4. Case Studies

Several case studies highlight the efficacy of similar compounds:

Case Study 1: Anticancer Efficacy

A series of synthesized oxadiazole derivatives were tested for anticancer activity against various cell lines. Compound 9n showed an IC50 value of 8.52 μM against MCF-7 cells, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Action

Thiazole-containing compounds were evaluated for their antibacterial properties against E. coli and S. aureus. The results indicated that specific derivatives exhibited ZOI comparable to established antibiotics .

5. Conclusion

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone demonstrates promising biological activities, particularly in anticancer and antimicrobial applications. Ongoing research into its structure–activity relationships and mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Further investigations are warranted to elucidate its full pharmacological profile and potential clinical applications in oncology and infectious diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Specifically, the oxadiazole moiety has been associated with the inhibition of cancer cell proliferation. Research has shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines, making them promising candidates for anticancer drug development .

Neuroprotective Effects

The piperidine and thiazole components of the compound have been linked to neuroprotective effects. Studies suggest that these structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their effectiveness as neuroprotective agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of oxadiazole derivatives. The presence of the 4-fluorophenyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy against bacterial and fungal infections. This property is particularly valuable in addressing antibiotic resistance issues in clinical settings .

Material Science

Organic Electronics

The structural characteristics of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups is known to improve charge transport properties, which is critical for enhancing device performance .

Photonic Applications

The unique optical properties of oxadiazole derivatives allow for their use in photonic devices. Their capacity to emit light upon excitation makes them useful in developing lasers and sensors. Research has demonstrated that compounds with similar structures can be employed in light-emitting applications due to their favorable photophysical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that oxadiazole derivatives inhibited proliferation in breast cancer cells by inducing apoptosis. |

| Study B | Neuroprotection | Showed that piperidine-based compounds improved cognitive function in animal models of Alzheimer's disease. |

| Study C | Antimicrobial Efficacy | Found that fluorinated oxadiazole compounds exhibited significant antibacterial activity against resistant strains of E. coli. |

| Study D | Organic Electronics | Reported enhanced charge mobility in OLED applications using fluorinated thiazole derivatives. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole/Thiadiazole Derivatives

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

- Structural Similarities : Shares the 4-fluorophenyl-substituted heterocyclic core and a thiazole ring.

- Key Differences : Replaces the oxadiazole with a triazole-pyrazole hybrid and introduces a chloro substituent.

- Activity : Demonstrates antimicrobial activity, particularly against Gram-positive bacteria, attributed to the chloro group’s lipophilicity enhancing membrane penetration .

Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

- Structural Similarities : Nearly identical to Compound 4 but substitutes chlorine with fluorine.

- Activity : Reduced antimicrobial efficacy compared to Compound 4, highlighting the importance of halogen electronegativity and steric effects in bioactivity .

1,3,4-Thiadiazole Derivatives (4a–4i) :

- Structural Similarities : Contain a pyrrol-1-yl-substituted thiadiazole core.

- Key Differences : Lack the piperidine-oxadiazole system but retain the fluorophenyl group.

- Activity : Broad-spectrum antifungal activity, with IC₅₀ values ranging from 8–32 µg/mL, linked to the thiadiazole’s sulfur atom facilitating redox interactions .

Piperidine-Linked Heterocycles

5-{1-[(4-Fluorophenoxy)Acetyl]Piperidin-4-yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One:

- Structural Similarities : Incorporates a piperidine ring and fluorophenyl group.

- Key Differences : Uses a triazolone moiety instead of oxadiazole and lacks the thiazole-pyrrole system.

- Activity : Reported as a kinase inhibitor with IC₅₀ < 1 µM in preclinical cancer models, suggesting the piperidine’s role in target binding .

Fluorophenyl-Substituted Thiazoles

3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-One :

- Structural Similarities : Combines fluorophenyl and thiazole groups.

- Key Differences: Replaces oxadiazole with thiadiazole and introduces a thiazolidinone ring.

- Activity: Exhibits anti-inflammatory activity (COX-2 inhibition, IC₅₀ = 0.8 µM), attributed to the thiazolidinone’s hydrogen-bonding capacity .

2-(1H-Pyrrol-1-yl)-1,3,4-Thiadiazoles (4a–4i) :

- Synthetic Route: Prepared via cyclization of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles with 2,5-dimethoxytetrahydrofuran, yielding high-purity crystals (mp 160–220°C) .

Critical Analysis of Structural Determinants

- Oxadiazole vs. Thiadiazole : The oxadiazole in the target compound may offer greater metabolic stability compared to thiadiazoles, which are prone to oxidation .

- Halogen Effects : Chloro substituents (Compound 4) enhance lipophilicity and antimicrobial activity, whereas fluoro groups (Compound 5) improve pharmacokinetics but reduce potency .

- Pyrrole Role : The 1H-pyrrol-1-yl group in the target compound and thiadiazole derivatives likely enhances π-stacking with aromatic residues in enzyme active sites .

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Answer : Include detailed reaction schemes, exact molar ratios, and equipment specifications (e.g., reflux condenser dimensions). Publish NMR/IR spectra in supplementary materials and deposit crystallographic data in repositories like the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.